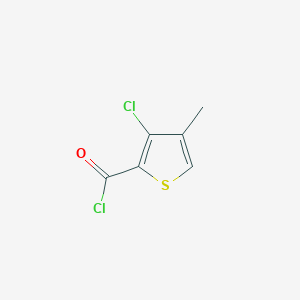![molecular formula C14H8F3NO B1304256 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile CAS No. 453557-46-5](/img/structure/B1304256.png)
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile (TFPC) is a synthetic compound that has been studied for its potential applications in various scientific fields. TFPC is a versatile compound, with a wide range of uses, from medicinal to industrial applications.
Aplicaciones Científicas De Investigación
Environmental Remediation and Degradation Pathways
Research on the degradation processes of organic pollutants, including aromatic hydrocarbons with complex structures similar to 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile, emphasizes the critical role of advanced oxidation processes (AOPs) and biodegradation mechanisms. AOPs have been explored for their efficiency in breaking down recalcitrant compounds, leading to the generation of less toxic by-products, which is crucial for environmental remediation efforts (Qutob et al., 2022). Furthermore, molecular docking has been utilized to study the biodegradation of organic pollutants, providing insights into the interaction between enzymes and pollutants, which could potentially apply to understanding how this compound might be biodegraded or transformed in environmental settings (Liu et al., 2018).
Photodegradation of Aromatic Compounds
The direct aqueous phase environmental photochemistry of phenol and its halogenated derivatives has been reviewed, providing a foundation for understanding the photodegradation mechanisms that could be relevant to this compound. This review highlights the importance of photochemical pathways, including photoionization and photolytic bond cleavage, which may also apply to the degradation of this compound under environmental conditions (Rayne et al., 2009).
Interaction with Environmental Matrices
The interaction of alkali metal oxides with carbonaceous surfaces has been studied through diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), providing insights into how compounds like this compound might interact with environmental matrices or be utilized in catalytic processes (Mul et al., 1999). Such interactions are crucial for understanding the environmental fate and potential applications in pollution control or material science.
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-2-1-3-13(8-11)19-12-6-4-10(9-18)5-7-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEJDCVHJBSIKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)


